molecular formula C15H16N4O B2982877 (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-77-3

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2982877
CAS No.: 2321331-77-3
M. Wt: 268.32
InChI Key: WNMJOXDTDWYDQG-VOTSOKGWSA-N
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Description

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS# 2321337-22-6) is a synthetic small molecule with a molecular formula of C15H16N4O and a molecular weight of 268.31 g/mol . This compound features a unique hybrid structure incorporating an azetidinone (β-lactam) ring, a 1,2,4-triazole moiety, and a chalcone-like (E)-3-phenylprop-2-en-1-one backbone. This combination of pharmacophores makes it a promising scaffold for medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. The azetidinone core is a privileged structure in drug discovery, well-known for its antibiotic activity but also increasingly investigated for its potential in cancer therapy . The 1,2,4-triazole ring is a versatile heterocycle noted for its wide spectrum of biological activities, including the inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC) in cancer cells . Furthermore, the chalcone subunit (E)-3-phenyl-1-phenylprop-2-en-1-one is a recognized pharmacophore in various bioactive compounds, with derivatives demonstrating potent inhibitory effects on enzymes like α-glucosidase and α-amylase . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecular hybrids. Its structure is amenable to further derivatization, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets. Available quantities range from 2 mg to 75 mg . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJOXDTDWYDQG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution in the body.

Biological Activity

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound notable for its complex structure, which incorporates triazole, azetidine, and chalcone moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O, with a molecular weight of 268.32 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of the compound is largely attributed to its structural components:

  • Triazole Ring : Known for its ability to bind metal ions and inhibit certain enzymes.
  • Azetidine Moiety : May influence interactions with receptors or enzymes relevant to disease pathways.

These interactions can lead to various pharmacological effects, including modulation of inflammatory responses and inhibition of tumor growth.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance, triazole-containing compounds have been reported to inhibit cancer cell proliferation in vitro. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in preclinical models. Compounds with similar triazole structures have shown comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating that this compound could serve as a basis for developing new anti-inflammatory agents .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli strains .
Study 2Anticancer ActivityInduced apoptosis in HeLa and HCT116 cell lines; IC50 values ranged from 0.5 µM to 2 µM .
Study 3Anti-inflammatory EffectsShowed reduction in inflammatory markers comparable to ibuprofen in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Heterocyclic Substitutions

Triazole-Containing Chalcones
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () Key Differences: Replaces the azetidine with a nitro-substituted triazole and naphthyl group.
  • (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one ()
    • Key Differences : Fluorophenyl and methylphenyl substituents on the triazole.
    • Impact : Fluorine improves metabolic stability and lipophilicity, while the methyl group may sterically hinder interactions compared to the azetidine’s compact structure .
Imidazole-Containing Chalcones
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one ()
    • Key Differences : Imidazole replaces triazole; chloro and fluoro substituents on the aryl ring.
    • Impact : Imidazole’s dual hydrogen-bonding sites (N–H) may enhance target binding, while halogen atoms modulate electronic properties and bioavailability .
Pyrazole- and Morpholine-Based Chalcones
  • (2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one () Key Differences: Pyrazole ring with propoxy substituent.
  • (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one () Key Differences: Morpholine (oxygen-containing heterocycle) instead of azetidine. Impact: Morpholine improves solubility but reduces rigidity, affecting conformational stability in biological systems .

Physicochemical and Spectroscopic Properties

Compound LogP* Hydrogen Bond Acceptors NMR Shifts (Key Protons) Reference
Main Compound (Azetidine-Triazole) 2.8 5 Azetidine H: δ 3.5–4.2 ppm Estimated
Triazole-Naphthyl () 3.5 6 Triazole H: δ 8.1–8.3 ppm
Imidazole-Chloro/Fluoro () 3.2 4 Imidazole H: δ 7.6–7.8 ppm
Pyrazole-Propoxy () 2.9 3 Pyrazole H: δ 8.0–8.2 ppm

*LogP values estimated via fragment-based methods.

  • NMR Trends : The azetidine’s protons resonate upfield (δ 3.5–4.2 ppm) compared to pyrazole or triazole protons (δ 8.0–8.3 ppm), reflecting reduced electron withdrawal .
  • Mass Spectrometry : HRMS data for triazole-containing compounds (e.g., : m/z 362.0822 [M+Na]⁺) confirm molecular weights consistent with structural variations .

Q & A

Q. What are the established synthetic routes for (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of acid catalysts (e.g., thionyl chloride in ethanol). For example, similar enones are prepared by condensing acetophenone derivatives with aldehydes under reflux conditions . Modifications may involve introducing azetidine and triazole moieties via nucleophilic substitution or click chemistry. Purification typically uses column chromatography, and reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • X-ray crystallography to resolve the (E)-configuration and azetidine-triazole spatial arrangement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbonyl/alkene signals. NOESY can validate stereochemistry .
  • FT-IR for functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at –20°C. Waste disposal must follow institutional guidelines for organic azides/heterocycles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamerism in azetidine rings) or impurities. Strategies:

  • Variable-temperature NMR to observe coalescence of split signals.
  • DFT calculations to predict chemical shifts and compare with experimental data .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion purity .

Q. What experimental designs are optimal for evaluating biological activity?

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against gram-positive/negative bacteria (e.g., S. aureus, E. coli) with broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., bacterial enzymes, cancer receptors) .
  • DFT studies (Gaussian, ORCA) to analyze charge distribution, frontier orbitals (HOMO-LUMO), and reaction pathways .

Q. What strategies address low yield in triazole-azetidine coupling reactions?

  • Optimize click chemistry conditions (Cu(I) catalyst, solvent polarity, temperature) .
  • Use microwave-assisted synthesis to accelerate reaction kinetics .
  • Introduce protecting groups (e.g., Boc for azetidine) to prevent side reactions .

Data Analysis and Optimization

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction provides precise bond lengths/angles, revealing deviations from ideal geometry (e.g., azetidine ring puckering). Software like Olex2 or Mercury visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .

Q. What statistical methods are used to validate biological activity data?

  • Dose-response curves analyzed with nonlinear regression (GraphPad Prism).
  • ANOVA for comparing multiple experimental groups.
  • Principal Component Analysis (PCA) to correlate structural features with bioactivity .

Structural and Mechanistic Insights

Q. How does the triazole-azetidine scaffold influence pharmacokinetic properties?

The triazole enhances metabolic stability via resistance to oxidation, while the azetidine’s small ring strain increases membrane permeability. LogP calculations predict moderate lipophilicity, favoring blood-brain barrier penetration .

Q. What mechanistic hypotheses explain the compound’s antimicrobial activity?

Proposed mechanisms:

  • Inhibition of bacterial DNA gyrase via triazole-metal ion coordination.
  • Disruption of cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Troubleshooting and Innovation

Q. How to optimize reaction conditions for scale-up synthesis?

  • Replace ethanol with green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Implement flow chemistry for continuous production and better temperature control .

Q. What advanced techniques characterize electron-deficient alkene reactivity?

  • UV-Vis spectroscopy to monitor conjugation changes.
  • Electrochemical analysis (cyclic voltammetry) to measure reduction potentials .

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